molecular formula C18H23NO10 B11470700 Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Cat. No.: B11470700
M. Wt: 413.4 g/mol
InChI Key: DCFKOKJNBHNPCE-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE is a complex organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, nitroethyl group, and diethyl propanedioate. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde and subsequent cyclization.

    Introduction of the Nitroethyl Group:

    Formation of the Diethyl Propanedioate: This can be synthesized through esterification reactions involving malonic acid and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl groups.

Scientific Research Applications

1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of oncology.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-AMINOETHYL]PROPANEDIOATE: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXYETHYL]PROPANEDIOATE: The presence of a hydroxy group can affect its reactivity and solubility.

Uniqueness

1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO10

Molecular Weight

413.4 g/mol

IUPAC Name

diethyl 2-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

InChI

InChI=1S/C18H23NO10/c1-5-26-17(20)13(18(21)27-6-2)11(8-19(22)23)10-7-12(24-3)15-16(14(10)25-4)29-9-28-15/h7,11,13H,5-6,8-9H2,1-4H3

InChI Key

DCFKOKJNBHNPCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=C2C(=C1OC)OCO2)OC)C(=O)OCC

Origin of Product

United States

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